molecular formula C23H24ClN3O2 B2384211 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)butanamide CAS No. 946266-12-2

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)butanamide

Cat. No.: B2384211
CAS No.: 946266-12-2
M. Wt: 409.91
InChI Key: VRSDPCXSLLWCLD-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)butanamide is a complex organic compound that features a pyridazine ring, a chlorophenyl group, and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)butanamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a diketone to form the pyridazine core. The chlorophenyl group is then introduced through a substitution reaction, followed by the attachment of the butanamide chain via an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer treatments.

    Industry: The compound could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and chlorophenyl-containing molecules. Examples include:

  • 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid
  • 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)butanamide

Uniqueness

What sets 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)butanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)butanamide, identified by the CAS number 946266-12-2, is a synthetic organic compound with a complex structure that has garnered interest in pharmacological research. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula and properties:

PropertyValue
Molecular FormulaC23H24ClN3O2
Molecular Weight409.9 g/mol
IUPAC NameThis compound
SMILESCC(C)c1ccc(NC(=O)CCCn2nc(-c3ccc(Cl)cc3)ccc2=O)cc1

Biological Activity

The biological activity of this compound is primarily focused on its potential as an enzyme inhibitor and its effects on various biological targets.

Enzyme Inhibition

Research indicates that derivatives of pyridazinone compounds, including this one, may exhibit significant enzyme inhibitory activity. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and urease. For example, a related study demonstrated strong inhibition of urease with IC50 values significantly lower than the standard reference compound thiourea, which has an IC50 of 21.25 µM .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds in the literature have been evaluated for their antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong effectiveness .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors. The binding affinity to these targets can lead to inhibition of enzymatic activity, which is crucial for its pharmacological effects.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Study on Acetylcholinesterase Inhibition :
    • A study evaluated several pyridazinone derivatives for AChE inhibition.
    • Results indicated that certain compounds had IC50 values as low as 0.63 µM, suggesting potent inhibitory effects compared to traditional inhibitors .
  • Antibacterial Screening :
    • Compounds structurally related to this one were screened against multiple bacterial strains.
    • The results showed varying degrees of antibacterial activity, with some exhibiting strong effects against Bacillus subtilis and moderate effects against other strains .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-16(2)17-7-11-20(12-8-17)25-22(28)4-3-15-27-23(29)14-13-21(26-27)18-5-9-19(24)10-6-18/h5-14,16H,3-4,15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSDPCXSLLWCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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